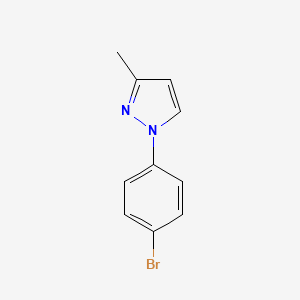
1-(4-Bromophenyl)-3-methyl-1H-pyrazole
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-methyl-1H-pyrazole, also known as 4-BMP, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research and laboratory experiments. 4-BMP is a synthetic compound that is composed of a pyrazole ring with a bromophenyl substituent. Synthesis of 4-BMP is relatively simple and can be achieved through a variety of methods, making it an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1-(4-Bromophenyl)-3-methyl-1H-pyrazole and its derivatives have shown promising applications in cancer research. For instance, Srour et al. (2018) synthesized new derivatives that exhibited significant in vitro anti-cancer activity against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma. Notably, one of the compounds demonstrated potency without cytotoxicity to normal human cell lines, suggesting potential for development as anti-cancer agents (Srour et al., 2018). Similarly, Ananda et al. (2017) found that a derivative possessed maximum cytotoxic effect against breast cancer and leukemic cells, inducing cell death through apoptosis (Ananda et al., 2017).
Spectral and Structural Analysis
The molecular structure, spectral analysis, and nonlinear optical studies of a closely related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, were investigated by Tamer et al. (2016). This research demonstrated the compound's stable molecular structure and significant nonlinear optical properties, indicating its potential in material sciences (Tamer et al., 2016).
Antimicrobial Properties
Farag et al. (2008) explored the antimicrobial properties of N-phenylpyrazole derivatives, discovering that some synthesized compounds showed significant inhibitory effects against pathogenic yeast and mould, with potential applications in developing new antifungal agents (Farag et al., 2008).
Biomedical Applications
A study by Ryzhkova et al. (2020) focused on a compound structurally related to 1-(4-Bromophenyl)-3-methyl-1H-pyrazole, revealing its potential in regulating inflammatory diseases and other biomedical applications. This was demonstrated through docking studies, highlighting its relevance in medicinal chemistry (Ryzhkova et al., 2020).
Catalytic Applications in Organic Synthesis
The application of pyrazole-containing compounds, like 1-(4-Bromophenyl)-3-methyl-1H-pyrazole, in catalysis was investigated by Ocansey et al. (2018). They synthesized bulky pyrazole-based ligands used as pre-catalysts in Suzuki–Miyaura cross-coupling reactions, demonstrating the ability to fine-tune the properties of metal complexes for efficient organic synthesis (Ocansey et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNNVHWAUQVTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675189 | |
| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-methyl-1H-pyrazole | |
CAS RN |
98946-73-7 | |
| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







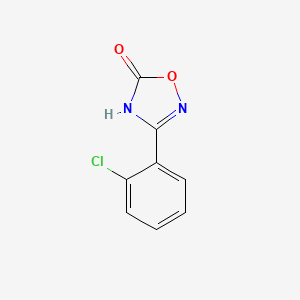
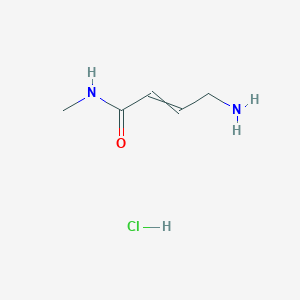
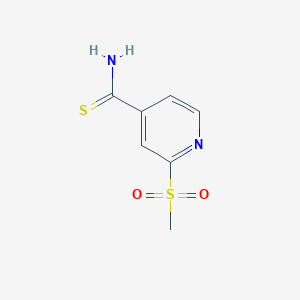
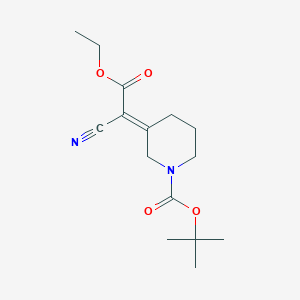
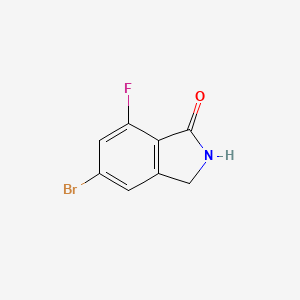

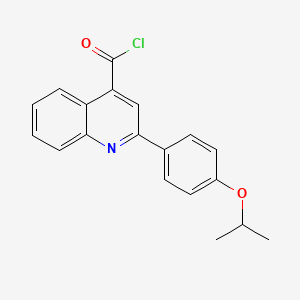
![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)
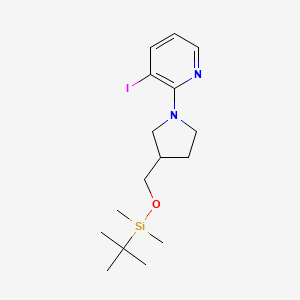
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)